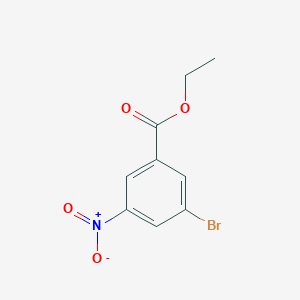

Ethyl 3-bromo-5-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBVWGDKFHIPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650319 | |

| Record name | Ethyl 3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690260-94-7 | |

| Record name | Ethyl 3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-bromo-5-nitrobenzoate: Properties, Reactivity, and Synthetic Applications

This guide provides a comprehensive technical overview of Ethyl 3-bromo-5-nitrobenzoate, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical and physical properties, explore its reactivity, and provide detailed experimental protocols for its synthesis and key transformations. This document is designed to be a practical resource, offering field-proven insights and self-validating methodologies to empower your research and development endeavors.

Introduction: A Multifunctional Building Block

This compound (CAS No: 690260-94-7) is a substituted aromatic compound featuring three key functional groups: an ethyl ester, a bromine atom, and a nitro group.[1] This unique combination of functionalities, strategically positioned on the benzene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The interplay of the electron-withdrawing effects of the nitro and bromo groups, and the ester functionality, dictates its reactivity and unlocks a diverse range of synthetic possibilities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and synthesis.

Physical Properties

| Property | Value | Source |

| CAS Number | 690260-94-7 | [1] |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [1] |

| Appearance | Off-white to Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥98% | [1] |

| Storage | Room Temperature |

Spectroscopic Characterization

While specific spectra for this compound were not found, we can predict its characteristic spectral features based on the analysis of closely related compounds like ethyl 3-nitrobenzoate and 3-bromo-5-nitrobenzoic acid.[6][7][8]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The three aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm), with their chemical shifts and coupling patterns influenced by the bromo, nitro, and ester substituents. The ethyl group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) in the upfield region. For comparison, the aromatic protons of ethyl 3-nitrobenzoate appear at δ 8.87 (d), 8.54–8.25 (m), and 7.67 (t) ppm.[6]

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (δ ~164 ppm), the aromatic carbons (δ ~120-150 ppm), the methylene carbon of the ethyl group (δ ~62 ppm), and the methyl carbon of the ethyl group (δ ~14 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and the carbon attached to the nitro group will be significantly deshielded. The spectrum of ethyl 3-nitrobenzoate shows the carbonyl carbon at δ 164.42 ppm and the aromatic carbons in the range of δ 124.50-148.19 ppm.[6]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

Aromatic C=C stretches: ~1600, 1480 cm⁻¹

-

Asymmetric and symmetric NO₂ stretches: ~1530 and ~1350 cm⁻¹

-

C-O stretch (ester): ~1250-1300 cm⁻¹

-

C-Br stretch: ~500-600 cm⁻¹

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), the nitro group (-NO₂), and carbon monoxide (-CO).

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the esterification of 3-bromo-5-nitrobenzoic acid.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol[10][11]

Materials:

-

3-bromo-5-nitrobenzoic acid (1.0 eq)

-

Anhydrous ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid (e.g., 25 g, 101.6 mmol) and anhydrous ethanol (200 mL).

-

Cool the mixture to 0°C in an ice bath with stirring.

-

Slowly add thionyl chloride (15 mL) dropwise to the stirred mixture.

-

After the addition is complete, warm the reaction mixture to 80°C and continue stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding 50 mL of water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:20 to 1:10) as the eluent.

-

Collect the fractions containing the product and concentrate under reduced pressure to obtain this compound as a white solid (typical yield: ~99%).

Self-Validation: The purity of the synthesized compound should be confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS) as described in the previous section.

Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is governed by its three functional groups. The electron-withdrawing nature of the nitro and bromo groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Caption: Key reactive sites of this compound.

Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a crucial transformation, yielding Ethyl 3-amino-5-bromobenzoate, another valuable synthetic intermediate. This reaction must be performed under conditions that do not affect the ester or the bromo substituent.

Recommended Protocol: Catalytic Hydrogenation

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in methanol or ethanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 60 psi) and stir the mixture at room temperature.[9]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-amino-5-bromobenzoate, which can be further purified by recrystallization or column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAAr)

The bromine atom on the aromatic ring can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro group, although meta to the bromine, facilitates this reaction to some extent.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

4.3.1. Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of arylamines from aryl halides.[3][10]

General Protocol:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu or K₃PO₄) in a dry Schlenk tube.[11]

-

Add this compound and the desired amine.

-

Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture with stirring (typically 80-110°C) until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction is worked up by dilution with an organic solvent, filtration through Celite® to remove the catalyst, and purification by column chromatography.[11]

4.3.2. Suzuki-Miyaura Coupling

This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.[12][13]

General Protocol:

-

To a flask, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).[14]

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water.

-

Degas the mixture and heat under an inert atmosphere with stirring (typically 60-100°C) until the reaction is complete.

-

After cooling, the reaction is worked up by extraction with an organic solvent, washing with brine, drying, and purification by column chromatography.[1]

Applications in Drug Discovery and Development

This compound and its precursor, 3-bromo-5-nitrobenzoic acid, are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][3] For instance, related structures are utilized in the synthesis of Lenalidomide, a drug used to treat multiple myeloma.[4][15][16][17] The synthesis of Lenalidomide involves the reaction of a derivative of 3-nitrobenzoic acid with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[16] This highlights the importance of the functionalities present in this compound for the construction of complex, biologically active molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique combination of an ester, a bromo group, and a nitro group allows for a wide range of selective transformations, including nitro group reduction and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. RU2730858C1 - Method of producing lenalidomide and an intermediate for production thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR spectrum [chemicalbook.com]

- 9. 1-bromo-3-ethyl-5-nitroBenzene | C8H8BrNO2 | CID 18929870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. rsc.org [rsc.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. CN103242215A - Preparation method of lenalidomide intermediate - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. manusaktteva.com [manusaktteva.com]

Ethyl 3-bromo-5-nitrobenzoate CAS number 690260-94-7

An In-depth Technical Guide to Ethyl 3-bromo-5-nitrobenzoate (CAS 690260-94-7)

Abstract

This compound is a pivotal, multi-functionalized aromatic compound serving as a cornerstone intermediate in advanced organic synthesis. Its unique trifecta of reactive sites—an ester, a bromine atom, and a nitro group—offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a field-proven synthesis protocol with mechanistic insights, an analysis of its chemical reactivity, and its significant applications in medicinal chemistry and agrochemical development. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring both technical accuracy and practical utility for professionals in the field.

Core Characteristics and Physicochemical Properties

This compound (CAS: 690260-94-7) is a substituted aromatic ester derived from benzoic acid.[1] Its strategic placement of electron-withdrawing (nitro) and displaceable (bromo) groups makes it a highly valuable building block for introducing specific pharmacophores and functionalities.

Caption: Chemical Structure of this compound.

The compound's key physical and chemical data are summarized below, providing essential information for reaction planning and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 690260-94-7 | [2][3] |

| Molecular Formula | C₉H₈BrNO₄ | [2][3] |

| Molecular Weight | 274.07 g/mol | [2][3] |

| IUPAC Name | This compound | |

| Appearance | Off-white to pale-yellow or yellow-brown solid | |

| Boiling Point | 338.7 °C at 760 mmHg | [4] |

| Density | 1.594 g/cm³ | [4] |

| Flash Point | 158.6 °C | [4] |

| Storage Temperature | Room Temperature |

Synthesis and Purification: A Validated Protocol

The most efficient and high-yielding synthesis of this compound involves the esterification of its carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid.[2][5] While a classic Fischer esterification using an acid catalyst like H₂SO₄ is possible, the equilibrium nature of the reaction can limit yield.[6][7] A more robust and virtually irreversible method employs thionyl chloride (SOCl₂) to activate the carboxylic acid, driving the reaction to completion with exceptional yield.[2][5]

Underlying Principle: Causality of Reagent Choice

The choice of thionyl chloride is deliberate. It reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate. This intermediate is far more reactive towards the weakly nucleophilic ethanol than the parent carboxylic acid. The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, further preventing the reverse reaction and adhering to Le Châtelier's principle. This approach circumvents the unfavorable equilibrium of direct acid-catalyzed esterification, consistently resulting in near-quantitative conversion.[2][5]

Caption: High-yield synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures and is designed for robust reproducibility.[2][5]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (25 g, 101.6 mmol) and anhydrous ethanol (200 mL).[2]

-

Activation: Cool the flask in an ice bath (0 °C). With vigorous stirring, slowly add thionyl chloride (15 mL) dropwise via a dropping funnel over 15-20 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Esterification: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by carefully adding 50 mL of water.[2] Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[2]

-

Isolation: Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:20 to 1:10 v/v) as the eluent.[2][5]

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a white solid (Typical yield: 27.5 g, 99%).[2][5]

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the distinct reactivity of its three functional groups, allowing for sequential and selective transformations.

Caption: Reactivity map illustrating the synthetic potential of the compound.

-

The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation). This transformation is fundamental in drug development, as the resulting aniline moiety is a precursor to a vast number of heterocyclic structures and amides.[8]

-

The Bromo Group: As a halogen on an aromatic ring, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise installation of aryl, alkyl, or alkynyl groups, facilitating the construction of complex molecular scaffolds.

-

The Ethyl Ester Group: The ester serves to protect the carboxylic acid, which can be deprotected via hydrolysis under acidic or basic conditions when needed. More importantly, the ester group modulates the compound's lipophilicity and can be crucial for its pharmacokinetic profile in drug design.[9]

Applications in Drug Discovery and Agrochemicals

The synthetic versatility of this compound makes it a sought-after intermediate. Its precursor, 3-bromo-5-nitrobenzoic acid, is explicitly cited as a critical component in the synthesis of novel drug candidates, particularly those with antitubercular and anticancer activities.[8][10][11] The ethyl ester derivative is employed in subsequent synthetic steps where the ester functionality is preferred over the free acid for reasons of solubility, reactivity, or protection.

In agrochemicals, the structural motifs accessible from this compound are relevant for creating advanced herbicides and pesticides, where the bromo and nitro functionalities can contribute to the biological activity of the final product.[11][12]

Spectral Data and Quality Verification

Confirming the identity and purity of the synthesized material is a critical, self-validating step. While specific spectra for this exact compound are not publicly cataloged, the expected spectral features can be reliably predicted based on its structure and data from closely related analogues like ethyl 3-nitrobenzoate.[13][14][15]

-

¹H NMR: The spectrum should feature three distinct regions:

-

Ethyl Group: A quartet around δ 4.4 ppm (2H, -OCH₂-) and a triplet around δ 1.4 ppm (3H, -CH₃).

-

Aromatic Region: Three protons between δ 8.0-9.0 ppm, appearing as sharp singlets or narrowly coupled multiplets, characteristic of a 1,3,5-trisubstituted benzene ring.

-

-

¹³C NMR: Key signals include the ester carbonyl carbon (~164 ppm), carbons attached to the bromo and nitro groups, and the two distinct signals for the ethyl group carbons (~62 ppm and ~14 ppm).

-

Infrared (IR) Spectroscopy: Strong, characteristic absorption bands are expected for:

-

N-O Stretch (NO₂): ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

-

C=O Stretch (Ester): ~1720-1740 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine. Two peaks of nearly equal intensity will appear at m/z 273 (for ⁷⁹Br) and 275 (for ⁸¹Br).

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

-

Hazard Classification: Warning. Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat.[16][17]

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[16]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical sciences. Its well-defined physicochemical properties, straightforward high-yield synthesis, and predictable multi-faceted reactivity provide researchers and drug developers with a reliable and versatile building block. Understanding the principles behind its synthesis and its potential for subsequent chemical transformations is key to unlocking its full potential in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. CAS 690260-94-7: ethyl 3-bromo-5-nitro-benzoate [cymitquimica.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 690260-94-7 | 4654-9-Z0 | MDL MFCD09258760 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. molbase.com [molbase.com]

- 5. This compound | 690260-94-7 [chemicalbook.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Buy Ethyl 3-bromo-2-methyl-5-nitrobenzoate [smolecule.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Ethyl 3-nitrobenzoate [webbook.nist.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 3-bromo-5-nitrobenzoate: Structure, Synthesis, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical intermediate is defined by its structural features and reactive potential. Ethyl 3-bromo-5-nitrobenzoate, a polysubstituted aromatic ester, stands out as a pivotal building block. Its strategically positioned functional groups—an electron-withdrawing nitro group, a versatile bromine atom, and an ester moiety—make it an exceptionally valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, detail a robust and validated synthesis protocol, explore its spectroscopic signature for unambiguous identification, and discuss its applications as a precursor in advanced chemical synthesis.

Compound Identification and Physicochemical Properties

This compound is an organic compound that presents as an off-white to pale-yellow solid at room temperature.[1] The unique arrangement of its substituents on the benzene ring dictates its chemical reactivity and physical characteristics.

Chemical Structure

The structure consists of a central benzene ring substituted at positions 1, 3, and 5. An ethyl ester group is located at C1, a bromine atom at C3, and a nitro group at C5.

Caption: Chemical structure of this compound.

Key Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory use and reaction planning.

| Property | Value | Reference(s) |

| CAS Number | 690260-94-7 | [1][2][3][4] |

| Molecular Formula | C₉H₈BrNO₄ | [2][3][5] |

| Molecular Weight | 274.07 g/mol | [2][3][5] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white to pale-yellow solid | [1] |

| Purity | ≥98% (typical) | [1][3][5] |

| InChI Key | PUBVWGDKFHIPRR-UHFFFAOYSA-N | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Purification

The most reliable and high-yielding synthesis of this compound is achieved through the Fischer esterification of its carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid.[2][4] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol. While classic acid catalysts like sulfuric acid are effective, the use of thionyl chloride (SOCl₂) is a common and highly efficient alternative for activating the carboxylic acid, leading to excellent yields.[2][4]

Reaction Scheme

The overall transformation involves the conversion of a carboxylic acid to an ethyl ester in the presence of ethanol and a suitable activating agent.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and ensures a high yield of the target compound.[2][4]

Materials:

-

3-bromo-5-nitrobenzoic acid (1.0 eq)

-

Anhydrous ethanol (8-10 mL per gram of acid)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for chromatography)

-

Ethyl acetate and petroleum ether (or hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (e.g., 25 g, 101.6 mmol) and anhydrous ethanol (200 mL).[2]

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. With vigorous stirring, slowly add thionyl chloride (15 mL) dropwise via a dropping funnel. The addition should be controlled to manage the exothermic reaction and gas evolution (HCl, SO₂).

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Allow the reaction to stir at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the flask to room temperature. Carefully quench the reaction by slowly adding 50 mL of water.[2][4] Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[2]

-

Washing: Combine the organic layers. If residual acid is a concern, wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product is purified by silica gel column chromatography to yield the final product as a white solid.[2][4]

-

Column Preparation: Prepare a silica gel column using a slurry of silica in petroleum ether.

-

Loading: Dissolve the crude residue in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.

-

Elution: Elute the column using a gradient of ethyl acetate in petroleum ether, starting from 1:20 (5% ethyl acetate) and gradually increasing to 1:10 (10% ethyl acetate).[2][4]

-

Collection: Collect the fractions containing the desired product (as identified by TLC) and combine them.

-

Final Product: Concentrate the combined pure fractions under reduced pressure to yield this compound as a white solid (typical yield: ~99%).[2]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint. While specific experimental spectra for this exact compound are not widely published, its expected spectroscopic data can be accurately predicted based on its functional groups and data from closely related analogs like ethyl 3-nitrobenzoate and mthis compound.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.8 - 8.4 | m | 3H | Ar-H |

| Ethyl CH₂ | ~4.45 | q | 2H | -O-CH₂ -CH₃ |

| Ethyl CH₃ | ~1.44 | t | 3H | -O-CH₂-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~164 | C =O |

| Aromatic C-NO₂ | ~148 | C -NO₂ |

| Aromatic C-H | ~135, 127, 125 | Ar-C H |

| Aromatic C-Br | ~122 | C -Br |

| Aromatic C-COOR | ~132 | C -COOEt |

| Ethyl O-CH₂ | ~62 | -O-CH₂ -CH₃ |

| Ethyl CH₃ | ~14 | -O-CH₂-CH₃ |

| Note: Predicted shifts are based on data for ethyl 3-nitrobenzoate and related structures.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Ester) | ~1730 (strong) |

| N-O Asymmetric Stretch (Nitro) | ~1530 (strong) |

| N-O Symmetric Stretch (Nitro) | ~1350 (strong) |

| C-O Stretch (Ester) | ~1250-1300 (strong) |

| Aromatic C=C Bending | ~1600 |

Note: Frequencies are typical values for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z ≈ 273 and m/z ≈ 275 . This distinctive "doublet" is the hallmark of a monobrominated compound, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Key Fragments: Common fragmentation patterns would include the loss of the ethoxy radical (•OCH₂CH₃, 45 u) to give ions at m/z ≈ 228/230, or the loss of the nitro group (•NO₂, 46 u).

Applications in Drug Discovery and Organic Synthesis

This compound is more than a simple chemical; it is an enabling tool for innovation. Its precursor, 3-bromo-5-nitrobenzoic acid, is a documented intermediate in the synthesis of compounds with potential therapeutic activities, including antitubercular and anticancer agents.[8][9] The ethyl ester derivative serves several critical functions:

-

Protecting Group: The ester functionality acts as a robust protecting group for the carboxylic acid, allowing for selective reactions at other sites on the aromatic ring.

-

Versatile Synthon: The compound is a trifunctional synthon.

-

The bromo substituent is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon-carbon or carbon-heteroatom bonds.

-

The nitro group can be readily reduced to an amine (-NH₂). This amine is a key functional handle for amide bond formation, diazotization, or the construction of heterocyclic rings, which are prevalent in many active pharmaceutical ingredients (APIs).[10]

-

The ester group can be hydrolyzed back to the carboxylic acid post-synthesis or converted to other functional groups like amides or alcohols.

-

This multi-faceted reactivity makes this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery pipelines.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety.

| Hazard Class | GHS Information |

| Signal Word | Warning [1] |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11] |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its well-defined structure, confirmed through a suite of spectroscopic methods, and its straightforward, high-yielding synthesis make it an accessible and reliable tool for synthetic chemists. The strategic placement of its bromo, nitro, and ester groups provides multiple avenues for chemical modification, cementing its role as a valuable building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced research settings.

References

- 1. This compound | 690260-94-7 [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | 690260-94-7 [chemicalbook.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. rsc.org [rsc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to Ethyl 3-bromo-5-nitrobenzoate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, it delves into the compound's synthesis, underlying chemical principles, and significant applications, ensuring a blend of theoretical knowledge and practical insights.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No: 690260-94-7) is an aromatic ester that serves as a pivotal building block in modern organic synthesis.[1][2][3] Its structure is characterized by a benzene ring substituted with three key functional groups: an ethyl ester, a bromine atom, and a nitro group. This unique arrangement makes it a highly versatile precursor for creating more complex molecules. The electron-withdrawing nature of the nitro group, combined with the strategic placement of the bromine atom, provides reactive sites for a variety of chemical transformations. Its parent compound, 3-bromo-5-nitrobenzoic acid, is a crucial intermediate for synthesizing a range of drug candidates and agrochemicals, particularly those with potential as antitubercular and anticancer agents.[4][5]

Physicochemical and Safety Profile

A clear understanding of a compound's properties is fundamental to its application in a laboratory setting. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 690260-94-7 | [1][6] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2] |

| Molecular Weight | 274.07 g/mol | [1][2] |

| Physical Form | Off-white to Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | Room Temperature | |

| InChI Key | PUBVWGDKFHIPRR-UHFFFAOYSA-N |

Safety Information: The compound should be handled with appropriate laboratory precautions.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis of this compound

The most common and efficient method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-nitrobenzoic acid, using ethanol in the presence of an acid catalyst.[1][6]

The Fischer Esterification Mechanism

Fischer esterification is a classic acid-catalyzed equilibrium reaction.[7] The use of an acid catalyst is crucial because carboxylic acids are not electrophilic enough to react directly with alcohols, which are weak nucleophiles. The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using a large excess of the alcohol (ethanol) and/or by removing water as it is formed.[7]

The mechanism proceeds through a series of reversible steps:

-

Protonation: The carbonyl oxygen of 3-bromo-5-nitrobenzoic acid is protonated by the acid catalyst (e.g., H₂SO₄).

-

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. CAS 690260-94-7 | 4654-9-Z0 | MDL MFCD09258760 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 690260-94-7 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Spectroscopic Investigation of Ethyl 3-bromo-5-nitrobenzoate: A Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic properties of Ethyl 3-bromo-5-nitrobenzoate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

This compound (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol ) is a disubstituted aromatic ester. The strategic placement of the bromo and nitro groups on the benzene ring, meta to the ethyl ester functionality, significantly influences its reactivity and makes it a valuable building block in the synthesis of more complex molecules. Accurate and unambiguous characterization of this compound is paramount for its effective utilization in research and development. This guide details the expected spectroscopic data and provides the underlying principles for their interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate to its spectroscopic signatures. The following diagram illustrates the molecule and the key interactions that govern its spectral properties.

Caption: Molecular structure of this compound and its correlation with key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are diagnostic of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals in both the aromatic and aliphatic regions. The electron-withdrawing nature of the nitro and bromo groups, as well as the ester functionality, will deshield the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 - 8.8 | t (J ≈ 1.5 Hz) | 1H | H-4 |

| ~8.4 - 8.6 | t (J ≈ 1.5 Hz) | 1H | H-2 |

| ~8.2 - 8.4 | t (J ≈ 1.5 Hz) | 1H | H-6 |

| 4.45 | q (J ≈ 7.1 Hz) | 2H | -OCH₂CH₃ |

| 1.44 | t (J ≈ 7.1 Hz) | 3H | -OCH₂CH₃ |

Data predicted based on analogous compounds such as ethyl 3-nitrobenzoate.[1]

Interpretation:

-

Aromatic Protons: The three aromatic protons will appear as closely spaced multiplets, likely triplets due to meta-coupling with their two neighbors. The proton at the C-4 position, situated between the two electron-withdrawing groups, is expected to be the most deshielded.

-

Ethyl Group: The ethyl group will exhibit a classic quartet-triplet pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are thus shifted downfield to around 4.45 ppm, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.44 ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~148 | C-NO₂ |

| ~135 | C-Br |

| ~132 | C-COOEt |

| ~129 | C-6 |

| ~127 | C-2 |

| ~124 | C-4 |

| 62.2 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Data predicted based on analogous compounds like ethyl 3-nitrobenzoate.[1]

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~164 ppm).

-

Aromatic Carbons: The aromatic carbons attached to the bromo and nitro groups will be downfield due to the electron-withdrawing effects. The carbon bearing the nitro group is expected at a lower field than the one attached to the bromine. The remaining aromatic carbons will resonate in the typical aromatic region (120-140 ppm).

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) will be around 62 ppm, while the methyl carbon (-CH₃) will be at a much higher field, around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the nitro group, the ester group, and the aromatic ring.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1720-1740 | C=O (Ester) | Stretch |

| ~1530-1550 | NO₂ (Aromatic) | Asymmetric Stretch |

| ~1345-1365 | NO₂ (Aromatic) | Symmetric Stretch |

| ~1250-1300 | C-O (Ester) | Stretch |

| ~3100-3000 | C-H (Aromatic) | Stretch |

| ~1600, ~1475 | C=C (Aromatic) | Stretch |

Data based on characteristic infrared absorption frequencies for organic functional groups.[2][3][4]

Interpretation:

The presence of a strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group. Two strong bands, one around 1530-1550 cm⁻¹ and another around 1345-1365 cm⁻¹, are characteristic of the asymmetric and symmetric stretching vibrations of the aromatic nitro group, respectively.[3][4] The C-O stretching of the ester will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 274 and an M+2 peak at m/z 276 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment will likely be observed at m/z 229/231, corresponding to the loss of an ethoxy radical from the molecular ion.

-

Loss of NO₂: Fragmentation involving the loss of the nitro group (46 Da) from the molecular ion or other fragments is also expected.

-

Other Fragments: Other fragment ions corresponding to the bromo-nitrobenzoyl cation and further cleavages are also possible.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical parameters: spectral width of ~16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~250 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Instrument: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Acquisition:

-

EI: Acquire the mass spectrum using a standard electron energy of 70 eV.

-

ESI: Optimize the spray voltage and other source parameters for stable ion generation.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic data derived from NMR, IR, and MS provide a detailed and complementary picture of the molecular structure of this compound. The predicted data and interpretation presented in this guide serve as a valuable reference for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data for confident structural assignment.

References

A Technical Guide to the Experimental Determination of Physical Properties for Ethyl 3-bromo-5-nitrobenzoate

Introduction

In the landscape of drug discovery and synthetic chemistry, the thorough characterization of novel intermediates is a cornerstone of reliable and reproducible research. Ethyl 3-bromo-5-nitrobenzoate (CAS No. 690260-94-7) serves as a pertinent example of a substituted benzoate ester, a class of compounds frequently utilized as building blocks in the synthesis of more complex pharmacologically active molecules. While its identity is established, its core physical properties, such as melting and boiling points, are not extensively documented in readily accessible literature.

This guide provides a robust, first-principles approach to the experimental determination of these critical physical constants. It is designed for researchers, scientists, and drug development professionals who may encounter novel or uncharacterized substances. The methodologies detailed herein are not merely procedural; they are presented as self-validating systems, where the quality of the result (e.g., a sharp melting range) is an intrinsic indicator of the sample's purity. By explaining the causality behind each step, this document equips the scientist with the expertise to confidently characterize materials like this compound and ensure the integrity of their subsequent work.

Compound Profile: this compound

For clarity and reference, the fundamental identifiers for the target compound are summarized below. The physical form, being a solid at room temperature, dictates that its primary thermal transition for characterization will be its melting point.[1][2]

| Property | Value |

| CAS Number | 690260-94-7[1][3] |

| Molecular Formula | C₉H₈BrNO₄[2][3] |

| Molecular Weight | 274.07 g/mol [2][3] |

| Physical Form | Off-white to pale-yellow solid[2] |

| Melting Point | Not widely reported; requires experimental determination. |

| Boiling Point | Not widely reported; requires experimental determination. |

Part 1: Melting Point Determination — The Gold Standard for Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline organic compound, this is not just a single temperature but a narrow range, typically 0.5-1.5°C. This physical constant is exquisitely sensitive to impurities, which disrupt the crystal lattice of the solid. The energy required to overcome these disordered intermolecular forces is lower and less uniform, resulting in both a depression of the melting point and a broadening of the melting range.[4] Consequently, a sharp, well-defined melting range is a powerful and experimentally simple indicator of high sample purity.

Recommended Methodology: Digital Capillary Melting Point Apparatus

The capillary method is the most common and reliable technique due to its high precision and minimal sample requirement (typically 1-2 mg). Modern digital instruments offer controlled heating ramps and clear visualization, enhancing accuracy and reproducibility.

Detailed Experimental Protocol

-

Sample Preparation (The Foundation of Accuracy):

-

Drying: Ensure the sample is completely free of solvents. Place a small amount of the compound in a drying oven or under a high vacuum for several hours. Residual solvent can act as an impurity, depressing and broadening the melting range.

-

Grinding: Place the dry sample on a watch glass and crush it into a fine, uniform powder using a spatula.[5][6] This ensures uniform heat transfer throughout the sample.

-

Capillary Packing: Invert a capillary tube (sealed at one end) and press the open end into the powder. A small amount of sample will enter the tube. To pack the sample tightly into the bottom, tap the sealed end gently on a hard surface or drop the capillary tube down a larger glass tube stood on the benchtop.[7] A properly packed sample should be 2-3 mm high.

-

-

Instrument Setup and Preliminary Determination:

-

Insert the packed capillary into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This initial, less accurate measurement prevents time wastage during the precise determination.

-

Record the approximate temperature range where the solid is observed to melt.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Insert a new, freshly packed capillary tube.

-

Set the starting temperature to about 10-15°C below the expected melting point.

-

Crucially, set the heating ramp to a slow rate of 1-2°C per minute.[4] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to erroneously high and broad melting ranges.[6]

-

Observe the sample closely through the magnifying lens.

-

Record T₁: The temperature at which the first drop of liquid becomes visible within the solid matrix.

-

Record T₂: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.

-

The melting point is reported as the range T₁ – T₂. For a pure sample of this compound, a range of 1°C or less would be expected.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Part 2: Boiling Point Determination — A Microscale Approach

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] For a solid compound like this compound, this measurement is less straightforward. Many complex organic molecules, particularly those containing nitro groups, may be thermally unstable and can decompose at temperatures below their atmospheric boiling point. Therefore, attempting a bulk distillation is ill-advised as it poses a safety risk and could result in sample loss.

The most appropriate and scientifically rigorous method is a micro-boiling point determination, which requires only a few drops of the molten substance.

Recommended Methodology: Capillary Inversion Method (Thiele Tube)

This technique is elegant in its simplicity and highly effective for small sample volumes. It relies on trapping a small amount of air in an inverted capillary, which acts as a nucleus for bubble formation when the substance boils.

Detailed Experimental Protocol

-

Apparatus Assembly:

-

Attach a small test tube (e.g., 6 x 50 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Add a few drops of the sample (this compound) to the test tube, enough to submerge the end of a smaller capillary. If starting from the solid, gently melt the sample in the tube first.

-

Obtain a standard melting point capillary tube (sealed at one end). Place this smaller tube inside the test tube with its open end facing down.[9]

-

Clamp the entire assembly so it is suspended in a Thiele tube or a beaker filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube (or the beaker on a hot plate) to ensure uniform heating via convection.[8]

-

As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

-

As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the sample's vapor pressure rises. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the inverted capillary's opening.[8][9]

-

-

Accurate Boiling Point Measurement:

-

Once a continuous stream of bubbles is observed, remove the heat source.

-

The apparatus will begin to cool, and the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid is drawn back into the inverted capillary tube.[8][9]

-

Causality: This precise moment signifies the point of equilibrium where the vapor pressure inside the capillary (exerted by the substance's vapor) has just become equal to the external atmospheric pressure. As the temperature drops further, the internal pressure becomes less than the external pressure, causing the liquid to be pushed into the capillary.

-

Workflow for Micro-Boiling Point Determination

Caption: Workflow for micro-boiling point determination.

Conclusion

References

- 1. This compound | 690260-94-7 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chymist.com [chymist.com]

Reactivity of the bromine in Ethyl 3-bromo-5-nitrobenzoate

An In-depth Technical Guide to the Reactivity of the Bromine in Ethyl 3-bromo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical reactivity of the bromine atom in this compound, a versatile building block in modern organic synthesis. We will delve into the electronic factors governing its reactivity, explore its utility in various reaction classes, and provide field-proven protocols for its transformation.

This compound's reactivity is fundamentally controlled by the electronic influence of its substituents on the aromatic ring. The bromine atom at the C3 position is flanked by two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) at C5 and an ethyl ester group (-COOEt) at C1.

-

Inductive and Resonance Effects: Both the nitro and ester groups are strongly deactivating, pulling electron density away from the benzene ring through both inductive and resonance effects. This electron deficiency, or electrophilicity, at the carbon centers of the ring is the primary driver for the bromine's reactivity profile.

-

Activation towards Nucleophilic Attack: Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of potent EWGs reverses this polarity, making the ring susceptible to attack by nucleophiles.[1] This process is known as Nucleophilic Aromatic Substitution (SNAr). The bromine atom serves as a good leaving group in such reactions.

While both groups activate the ring, their positions meta to the bromine are critical. This specific arrangement dictates the nuances of the reaction mechanisms and the conditions required for successful transformations.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

The classic reaction pathway for substituting a halogen on an electron-deficient aromatic ring is the SNAr mechanism. This is a two-step addition-elimination process.[2][3]

Mechanism:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The rate-determining step is typically the formation of the Meisenheimer complex.[7] Its stability is paramount, and this is where the meta-positioning of the nitro and ester groups in this compound becomes a key consideration.

The "Meta" Effect:

Strong electron-withdrawing groups best stabilize the negative charge of the Meisenheimer complex when they are positioned ortho or para to the leaving group.[2][8] This allows the negative charge to be delocalized directly onto the EWG via resonance.

In this compound, both the nitro and ester groups are meta to the bromine. Consequently, they cannot provide resonance stabilization to the Meisenheimer intermediate.[2] Stabilization is limited to a weaker inductive effect. This makes direct SNAr on this substrate significantly more challenging than on its ortho/para-substituted isomers, often requiring forcing conditions such as high temperatures and very strong nucleophiles.[9]

Figure 1. Simplified workflow for the SNAr reaction, highlighting the less stable meta-stabilized intermediate.

Palladium-Catalyzed Cross-Coupling: The Modern Synthetic Workhorse

Given the challenges of direct SNAr, palladium-catalyzed cross-coupling reactions have become the preferred methods for functionalizing the C-Br bond in this compound. These reactions are highly efficient, versatile, and tolerate a wide range of functional groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[10][11]

The catalytic cycle involves three key steps:

-

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the substrate.

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium center, a step that requires activation by a base.[12][13]

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

The electron-deficient nature of this compound is beneficial for the initial oxidative addition step, often making it rapid and efficient.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method.[14][15] It facilitates the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[16][17]

The mechanism is similar to the Suzuki coupling, involving an oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[14][18] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being required to promote the reductive elimination step.[15]

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst, often at high temperatures.[19][20] Traditional Ullmann conditions are harsh, but modern ligand-accelerated protocols have significantly broadened its scope and applicability. The reaction requires aryl halides to be activated by electron-withdrawing groups, making this compound a suitable substrate.[19][21] This method is particularly useful when palladium-based methods are unsuccessful or when alternative reactivity is desired.

Summary of Reactivity

| Reaction Type | Reactivity of Bromine | Key Considerations | Typical Conditions |

| SNAr | Moderately Activated | Meta-position of EWGs limits reactivity. Requires strong nucleophiles and/or high temperatures. | NaH, R-OH, DMF, 100-150 °C[9] |

| Suzuki Coupling | Highly Reactive | Oxidative addition is generally facile. Requires a Pd(0) catalyst, base, and boronic acid/ester. | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C |

| Buchwald-Hartwig | Highly Reactive | Requires a Pd catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base. | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C |

| Ullmann Condensation | Reactive | Requires a copper catalyst and often high temperatures. Ligands can improve reaction conditions. | CuI, L-proline, K₂CO₃, DMSO, 120 °C |

Experimental Protocols

The following protocols are representative methodologies and should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize Ethyl 3-aryl-5-nitrobenzoate.

Methodology:

-

To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq) or potassium carbonate (2.0 eq).

-

Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize Ethyl 3-amino-5-nitrobenzoate derivatives.

Methodology:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Concentrate the filtrate and purify the crude product via flash column chromatography.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 5. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 20. Ullmann Reaction [organic-chemistry.org]

- 21. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in Ethyl 3-bromo-5-nitrobenzoate

This guide provides a comprehensive analysis of the profound electron-withdrawing effects of the nitro (-NO₂) group, specifically within the molecular architecture of Ethyl 3-bromo-5-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the nitro group's influence on aromatic systems and its practical implications for chemical reactivity and molecular properties.

Foundational Principles: The Dual Nature of the Nitro Group's Electron-Withdrawing Power

The nitro group is a potent electron-withdrawing substituent, a characteristic that stems from two primary electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R).[1][2][3] Understanding this dual nature is critical to predicting and explaining the chemical behavior of nitro-aromatic compounds.

-

Inductive Effect (-I): The nitrogen atom in the nitro group is highly electronegative and is bonded to two even more electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a partial positive charge.[4] This positive pole exerts a powerful electron-withdrawing pull through the sigma (σ) bonds of the benzene ring. This inductive effect deactivates the entire aromatic ring by reducing its electron density.[1]

-

Resonance Effect (-M): The nitro group can also withdraw electron density from the aromatic ring via resonance (also known as the mesomeric effect).[1][5] The π-system of the nitro group can delocalize the π-electrons of the benzene ring, particularly from the ortho and para positions.[6][7] This delocalization further decreases the electron density on the aromatic ring, making it less susceptible to electrophilic attack.

Impact on Aromatic Reactivity: Deactivation and Meta-Direction

The combined inductive and resonance effects of the nitro group have a profound impact on the reactivity of the benzene ring, particularly in electrophilic aromatic substitution (EAS) reactions.

Ring Deactivation

The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic attack.[6][8][9] By reducing the electron density of the π-system, the ring becomes less nucleophilic and therefore less reactive towards electrophiles.[6][10] For instance, the nitration of nitrobenzene is significantly slower than the nitration of benzene, requiring harsher reaction conditions.[9]

Meta-Directing Influence

In this compound, the substituents are located at the meta positions relative to each other. This is a direct consequence of the directing effects of the constituent groups. The nitro group is a meta-director for subsequent electrophilic aromatic substitution reactions.[6][11]

To understand this, we can examine the resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho, para, and meta positions of a nitro-substituted benzene ring.

-

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This is a highly unstable arrangement and is therefore disfavored.[6]

-

Meta Attack: In contrast, when the electrophile attacks at the meta position, none of the resonance structures place the positive charge on the carbon atom attached to the nitro group.[6] While the ring is still deactivated, the meta position is the least deactivated and therefore the preferred site of attack.[6]

Influence on the Ester Group of this compound

The electron-withdrawing effects of the nitro group also extend to the ethyl benzoate moiety, influencing its reactivity, particularly in reactions involving the ester functional group.

Increased Electrophilicity of the Carbonyl Carbon

The nitro group, along with the bromine atom, withdraws electron density from the aromatic ring, which in turn pulls electron density away from the ester's carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[12]

Enhanced Rate of Hydrolysis

A direct consequence of the increased electrophilicity of the carbonyl carbon is an accelerated rate of ester hydrolysis, especially under basic conditions (saponification).[12][13] The electron-withdrawing substituents stabilize the negatively charged transition state formed during the nucleophilic attack of a hydroxide ion, thereby lowering the activation energy of the reaction.[14][15]

Table 1: Hammett Substituent Constants (σ) for Common Substituents

| Substituent | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

| -Br | 0.39 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

Data sourced from established chemical literature.[16]

The Hammett equation, log(k/k₀) = ρσ, quantitatively relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound.[17][18] The positive Hammett sigma (σ) values for the nitro and bromo groups indicate their electron-withdrawing nature and their ability to accelerate reactions that are favored by electron withdrawal, such as the hydrolysis of esters.[17][19]

Spectroscopic Manifestations of the Nitro Group's Effects

The electron-withdrawing properties of the nitro group in this compound are readily observable through various spectroscopic techniques.

¹H NMR Spectroscopy

In the proton NMR spectrum, the electron-withdrawing nitro and bromo groups deshield the aromatic protons, causing them to resonate at a higher chemical shift (further downfield) compared to those in unsubstituted ethyl benzoate.[20][21] The specific substitution pattern in this compound would result in distinct signals for the aromatic protons, allowing for structural elucidation.[22]

¹³C NMR Spectroscopy

Similarly, in the carbon-13 NMR spectrum, the carbon atoms of the aromatic ring will be deshielded by the nitro group, leading to downfield shifts in their resonance signals.[20] The carbon atom directly attached to the nitro group will experience the most significant deshielding.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group. These typically appear as two strong stretches in the regions of 1550-1490 cm⁻¹ (asymmetric stretch) and 1355-1315 cm⁻¹ (symmetric stretch).[23] The position of the carbonyl (C=O) stretch of the ester group may also be slightly shifted to a higher frequency due to the electron-withdrawing effects of the substituents on the ring.

Experimental Protocol: Synthesis of this compound